
Chikusetsusaponin-IVa methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chikusetsusaponin-IVa methyl ester is a triterpenoid saponin. It has a role as a metabolite.
科学研究应用
Anti-Cancer Properties
1. Ovarian Cancer Treatment
CSME exhibits significant anti-proliferative effects against ovarian cancer cell lines, specifically A2780 and HEY. Studies have shown that CSME induces G1 cell cycle arrest and promotes apoptosis by downregulating cyclin D1, CDK2, and CDK6 while increasing the expression of pro-apoptotic markers such as Bax and cleaved PARP. The compound also inhibits migration and invasion by decreasing the activity of matrix metalloproteinases (MMP2 and MMP9) .
2. Inhibition of Wnt/β-Catenin Pathway
Research indicates that CSME acts as a novel inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in various cancers. It disrupts β-catenin translocation to the nucleus, thereby inhibiting its transcriptional activity on target genes like cyclin D1 . This mechanism highlights its potential as a therapeutic agent in colorectal cancer.
3. Breast Cancer Applications
Recent studies have explored the use of CSME in combination therapies for breast cancer. A hybrid-cell membrane-coated nanocomplex loaded with CSME has shown promise in enhancing therapeutic efficacy against breast cancer cells when used alongside photodynamic therapy . This suggests a synergistic effect that could improve treatment outcomes.
4. Endometrial Cancer
CSME has also been investigated for its effects on endometrial carcinoma, where it promotes reactive oxygen species (ROS) production, leading to increased apoptosis in cancer cells. This mechanism involves the suppression of the MAPK signaling pathway, indicating its potential as a therapeutic option for endometrial cancer .
Anti-Inflammatory Effects
CSME has demonstrated significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharides (LPS). The compound reduces nitric oxide (NO) and prostaglandin E2 (PGE2) production through downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This suggests that CSME could be valuable in treating inflammatory diseases.
Summary of Research Findings
常见问题
Basic Research Questions
Q. What are the primary natural sources of Chikusetsusaponin-IVa methyl ester (CS-ME), and what analytical methods are recommended for its identification?
CS-ME is identified in plant species such as Achyranthes japonica and Panax japonicus var. major roots. UPLC-ESI-MS/MS and LC-MS/MS are standard methods for its characterization, enabling differentiation from artifactual esters formed during extraction. These techniques provide accurate mass spectra and fragmentation patterns to confirm structural identity . For reproducible results, include internal standards (e.g., oleanolic acid derivatives) and validate chromatographic conditions to avoid co-elution with structurally similar saponins.
Q. What in vitro models are commonly used to evaluate the anti-inflammatory activity of CS-ME?
RAW264.7 macrophages and mouse peritoneal macrophages are widely employed to study CS-ME's suppression of LPS-induced pro-inflammatory mediators (e.g., NO, TNF-α, IL-6). Methodologically, pre-treat cells with CS-ME (1–50 µM) for 1–2 hours before LPS stimulation. Quantify cytokine release via ELISA and validate protein expression of iNOS/COX-2 using Western blotting. Include positive controls (e.g., dexamethasone) and normalize data to cell viability assays (e.g., MTT) .
Advanced Research Questions
Q. How can researchers optimize extraction parameters for CS-ME while minimizing artifactual esterification during isolation?
- Experimental Design : Use fractional factorial or Taguchi designs to evaluate solvent polarity, temperature, and extraction time. For example, test methanol:water ratios (70–90% methanol) and temperatures (25–60°C) to maximize yield while avoiding esterification artifacts .
- Artifact Monitoring : Employ LC-MS/MS to detect methyl ester formation during extraction. Compare fresh vs. stored plant material to assess degradation-related artifacts. Use deuterated methanol in control experiments to distinguish natural esters from procedural artifacts .
Q. What strategies resolve contradictions in reported IC50 values for CS-ME’s NF-κB inhibition across studies?
- Variable Standardization : Ensure consistency in LPS concentrations (e.g., 100 ng/mL), cell passage numbers, and pretreatment durations.
- Mechanistic Validation : Combine luciferase reporter assays (NF-κB/AP-1 activity) with electrophoretic mobility shift assays (EMSAs) to confirm transcriptional inhibition. Discrepancies may arise from differences in cell type (primary vs. immortalized macrophages) or assay sensitivity .
- Data Normalization : Express IC50 relative to baseline NF-κB activity in unstimulated controls to account for batch-to-batch variability .
Q. How does structural modification (methyl esterification) impact the bioavailability and target specificity of CS-ME compared to its parent saponin?
- Bioavailability : Methyl esterification enhances lipophilicity, improving membrane permeability. Validate using Caco-2 cell monolayers to measure apparent permeability coefficients (Papp).
- Target Engagement : Perform molecular docking studies to compare CS-ME and non-esterified saponin binding to NF-κB subunits (e.g., p65). Use surface plasmon resonance (SPR) to quantify binding affinities .
- Metabolic Stability : Incubate CS-ME with liver microsomes to assess esterase-mediated hydrolysis. Compare half-life (t1/2) with the parent compound to predict in vivo persistence .
Q. Methodological Tables
Table 1. Key Parameters for CS-ME Extraction Optimization
Table 2. Critical Controls for Anti-Inflammatory Assays
Control Type | Purpose | Example Implementation |
---|---|---|
Negative Control | Baseline cytokine levels | Cells + vehicle (DMSO <0.1%) |
Positive Control | Validate assay sensitivity | Dexamethasone (10 µM) |
LPS Dose-Response | Confirm LPS-induced inflammation | 10–1000 ng/mL LPS |
Cytotoxicity | Rule out false-positive inhibition | MTT/WST-1 assay post-treatment |
属性
CAS 编号 |
58546-61-5 |
---|---|
分子式 |
C43H68O14 |
分子量 |
809 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C43H68O14/c1-38(2)15-17-43(37(52)57-35-31(49)28(46)27(45)23(20-44)54-35)18-16-41(6)21(22(43)19-38)9-10-25-40(5)13-12-26(39(3,4)24(40)11-14-42(25,41)7)55-36-32(50)29(47)30(48)33(56-36)34(51)53-8/h9,22-33,35-36,44-50H,10-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32+,33-,35-,36+,40-,41+,42+,43-/m0/s1 |
InChI 键 |
XPORLJWHBRUXGD-HWIUFREPSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
手性 SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。